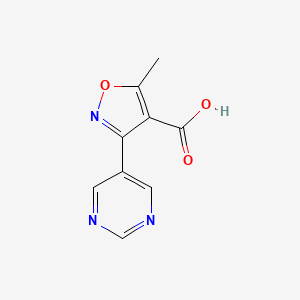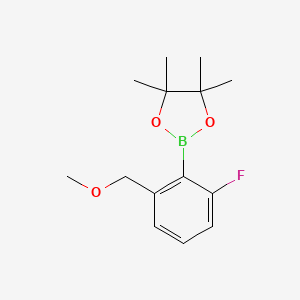
5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused with a pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-pyrimidinyl hydrazine with 3-methyl-2-butanone in the presence of an oxidizing agent to form the isoxazole ring . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The isoxazole ring can undergo substitution reactions, particularly at the methyl group or the pyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
科学的研究の応用
5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid has several scientific research applications:
作用機序
The mechanism of action of 5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic Acid: Another isoxazole derivative with similar biological activities.
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: Known for its use in the synthesis of penicillin intermediates.
Uniqueness
5-Methyl-3-(5-pyrimidinyl)isoxazole-4-carboxylic Acid is unique due to its fused pyrimidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, distinguishing it from other isoxazole derivatives .
特性
分子式 |
C9H7N3O3 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC名 |
5-methyl-3-pyrimidin-5-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c1-5-7(9(13)14)8(12-15-5)6-2-10-4-11-3-6/h2-4H,1H3,(H,13,14) |
InChIキー |
LORUMJQCWVOAPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CN=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
![5-Bromo-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B15334619.png)
![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)



![2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334654.png)
![N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)
